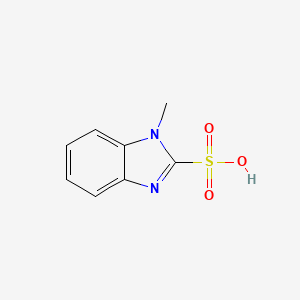

1-methyl-1H-benzimidazole-2-sulfonic acid

Descripción general

Descripción

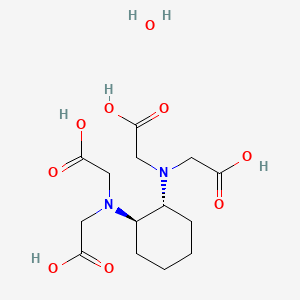

1-Methyl-1H-benzimidazole-2-sulfonic acid, also known as MBSA, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. MBSA is a highly versatile molecule that can be used in a variety of ways, including as a molecular probe, a reagent, and a catalyst. It is a white crystalline solid with a molecular weight of 206.3 g/mol and a melting point of 215°C.

Aplicaciones Científicas De Investigación

1. Synthesis of Benzimidazole Derivatives

Research demonstrates the use of 1-methyl-1H-benzimidazole-2-sulfonic acid in the synthesis of various benzimidazole derivatives. These compounds are produced using efficient and environmentally friendly methods, highlighting the utility of this chemical in green chemistry applications (Sajjadifar et al., 2019).

2. Catalysis in Organic Reactions

This compound is utilized as a catalyst in organic synthesis, particularly in the formation of benzimidazoles from aromatic aldehydes and diamines. The catalyst's efficiency in such reactions exemplifies its potential for various synthetic applications (Khazaei et al., 2011).

3. Application in Solvent-Free Synthesis

This compound has been effectively used in the solvent-free synthesis of tetrasubstituted imidazoles. This approach aligns with the principles of green chemistry, reducing solvent use and associated environmental impact (Davoodnia et al., 2010).

4. Development of Antimicrobial Agents

Research shows the potential of this compound derivatives in creating antibacterial agents, particularly targeting specific bacteria like Helicobacter pylori. This application underscores its relevance in pharmaceutical research (Kühler et al., 2002).

5. Use in Polymer Science

This compound plays a significant role in the synthesis of polymers, particularly polyimides with sulfonated benzimidazole pendant groups. These polymers exhibit unique properties like solubility in polar solvents and potential applications in various industries (Alvarez-Gallego et al., 2007).

6. Role in Fuel Cell Technology

This compound derivatives are used in the development of proton exchange membranes for fuel cells. These applications highlight the compound's role in advancing renewable energy technologies (Chen et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 1-methyl-1H-benzimidazole-2-sulfonic acid is glutamate racemase (GR) . Glutamate racemase is an enzyme that plays a crucial role in bacterial cell wall biosynthesis .

Mode of Action

This compound: acts as an inhibitor of glutamate racemase . By binding to this enzyme, it prevents the conversion of L-glutamate to D-glutamate, a critical component of the peptidoglycan layer in the bacterial cell wall .

Biochemical Pathways

The action of This compound affects the biochemical pathway of peptidoglycan biosynthesis . By inhibiting glutamate racemase, it disrupts the production of D-glutamate, thereby interfering with the formation of the peptidoglycan layer. This leads to a weakened cell wall and potentially the death of the bacteria .

Pharmacokinetics

The pharmacokinetics of This compound Its molecular weight (21223 g/mol) and structure suggest that it may have reasonable bioavailability

Result of Action

The result of the action of This compound is the inhibition of bacterial growth . By disrupting the formation of the peptidoglycan layer, it weakens the bacterial cell wall, which can lead to cell lysis and death .

Safety and Hazards

Direcciones Futuras

While specific future directions for 1-methyl-1H-benzimidazole-2-sulfonic acid are not mentioned, benzimidazoles in general are promising candidates for developing antibacterial drugs . They are also used in a wide range of therapeutic uses including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Análisis Bioquímico

Biochemical Properties

1-Methyl-1H-benzimidazole-2-sulfonic acid plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a useful reagent for the preparation of bis(benzimidazol-2-yl)amines

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzimidazole derivatives, including this compound, exhibit anticancer activity against various cancer cell lines . This compound’s ability to modulate cellular processes makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It acts as a glutamate racemase inhibitor, which is a promising candidate for developing antibacterial drugs . The binding interactions of this compound with enzymes and other biomolecules result in enzyme inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It is known to be stable at room temperature and has a melting point of 329-331°C . Long-term studies have shown that this compound can have lasting effects on cellular function, making it a reliable reagent for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that benzimidazole derivatives can exhibit threshold effects and potential toxic or adverse effects at high doses . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins, affecting its localization and accumulation

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its role in biochemical processes.

Propiedades

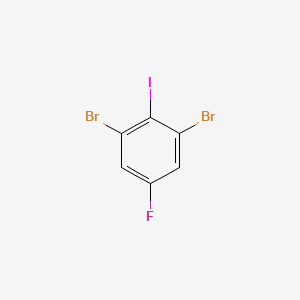

IUPAC Name |

1-methylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGCDDVLUYNFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

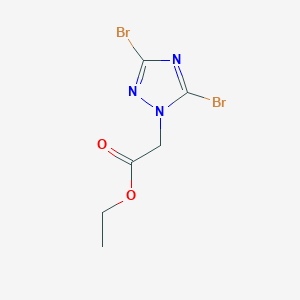

CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369230 | |

| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5533-38-0 | |

| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)